- Process for preparing p-trifluoromethyl benzyl chloride, China, , ,
Cas no 939-99-1 (4-Trifluoromethylbenzyl Chloride)
4-Trifluoromethylbenzyl Chloride (CAS 939-56-2) is a versatile organofluorine compound widely used as a key intermediate in pharmaceutical and agrochemical synthesis. Its trifluoromethyl (–CF₃) group enhances the lipophilicity and metabolic stability of target molecules, making it valuable in drug development. The reactive benzyl chloride moiety allows for efficient functionalization via nucleophilic substitution, enabling the introduction of the 4-trifluoromethylbenzyl group into various scaffolds. This compound exhibits high purity and stability under standard storage conditions, ensuring reliable performance in synthetic applications. Its utility extends to materials science, where it serves as a building block for advanced fluorinated polymers and specialty chemicals. Proper handling is advised due to its lachrymatory and moisture-sensitive nature.

939-99-1 structure
Product name:4-Trifluoromethylbenzyl Chloride
4-Trifluoromethylbenzyl Chloride Chemical and Physical Properties
Names and Identifiers
-
- 1-(Chloromethyl)-4-(trifluoromethyl)benzene
- 4-(Trifluoromethoxy)benzylchloride
- 4-(Trifluoromethyl)benzyl chloride
- 4-Trifluoromethylbenzyl Chloride
- p-(Trifluoromethyl)benzyl Chloride
- 4-(Chloromethyl)benzotrifluoride
- α-Chloro-α',α',α'-trifluoro-p-xylene
- p-Xylene, a'-chloro-a,a,a-trifluoro- (7CI,8CI)
- a-Chloro-p-(trifluoromethyl)toluene
- p-Trifluoromethylbenzyl chloride
- 4-trifluoromethyl benzyl chloride
- Benzene, 1-(chloromethyl)-4-(trifluoromethyl)-
- alpha'-Chloro-alpha,alpha,alpha-trifluoro-p-xylene
- PubChem4700
- KSC492S2R
- 4-trifluoromethylbenzylchloride
- 4-trifluoromethyl benzylchloride
- TIMTEC
- 1-(Chloromethyl)-4-(trifluoromethyl)benzene (ACI)
- p-Xylene, α′-chloro-α,α,α-trifluoro- (7CI, 8CI)
- α-Chloro-p-(trifluoromethyl)toluene
- EN300-15429
- alpha-Chloro-alpha,alpha,alpha-trifluoro-p-xylene
- 939-99-1
- NS00022893
- AC-9766
- 1-chloromethyl-4-trifluoromethylbenzene
- T2488
- A'-chloro-A,A,A-trifluoro-p-xylene
- 4-(trifluoromethyl) benzyl chloride
- A16129
- STK503681
- SCHEMBL676931
- 1-chloromethyl-4-trifluoromethyl benzene
- AKOS000118139
- 1-Chloromethyl-4-trifluoromethyl-benzene
- CCRIS 5110
- 4-(Trifluoromethyl)benzyl chloride, 98%
- alpha-Chloro-alpha',alpha',alpha'-trifluoro-p-xylene
- 4-trifluoromethyl-benzyl chloride
- DTXSID20239870
- PS-10650
- ALBB-006036
- MFCD00040772
-
- MDL: MFCD00040772
- Inchi: 1S/C8H6ClF3/c9-5-6-1-3-7(4-2-6)8(10,11)12/h1-4H,5H2
- InChI Key: MCHDHQVROPEJJT-UHFFFAOYSA-N
- SMILES: FC(C1C=CC(CCl)=CC=1)(F)F
- BRN: 511085
Computed Properties
- Exact Mass: 194.011012g/mol
- Surface Charge: 0
- XLogP3: 3.4
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Rotatable Bond Count: 1
- Monoisotopic Mass: 194.011012g/mol
- Monoisotopic Mass: 194.011012g/mol
- Topological Polar Surface Area: 0Ų
- Heavy Atom Count: 12
- Complexity: 136
- Isotope Atom Count: 0
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Covalently-Bonded Unit Count: 1
- Surface Charge: 0
- Tautomer Count: nothing
Experimental Properties
- Color/Form: colorless liquid
- Density: 1.315 g/mL at 25 °C(lit.)
- Melting Point: 19°C(lit.)
- Boiling Point: 68°C/12mmHg(lit.)
- Flash Point: Fahrenheit: 165.2 ° f
Celsius: 74 ° c - Refractive Index: n20/D 1.464(lit.)
- PSA: 0.00000
- LogP: 3.44420
- Solubility: Insoluble in water, soluble in benzene, toluene and other organic solvents
- Sensitiveness: Lachrymatory
4-Trifluoromethylbenzyl Chloride Security Information
-
Symbol:
- Prompt:dangerous
- Signal Word:Danger
- Hazard Statement: H314-H335
- Warning Statement: P261-P280-P305 + P351 + P338-P310
- Hazardous Material transportation number:UN 3265 8/PG 2
- WGK Germany:3
- Hazard Category Code: 34-36/37
- Safety Instruction: S23-S26-S27-S36/37/39-S45
-
Hazardous Material Identification:
- Packing Group:III
- Risk Phrases:R34
- HazardClass:8
- PackingGroup:II
- Safety Term:8
- Storage Condition:Cold storage
4-Trifluoromethylbenzyl Chloride Customs Data
- HS CODE:2903999090
- Customs Data:
China Customs Code:
2903999090Overview:
2903999090 Other aromatic halogenated derivatives. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2903999090 halogenated derivatives of aromatic hydrocarbons VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%
4-Trifluoromethylbenzyl Chloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A013010186-1g |
4-(Trifluoromethyl)benzyl chloride |
939-99-1 | 97% | 1g |
$1460.20 | 2023-08-31 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD40963-25g |
1-(Chloromethyl)-4-(trifluoromethyl)benzene |
939-99-1 | 98% | 25g |
¥189.0 | 2024-04-17 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | T2488-5G |
4-(Trifluoromethyl)benzyl Chloride |
939-99-1 | >97.0%(GC) | 5g |
¥150.00 | 2024-04-15 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | T2488-25G |
4-(Trifluoromethyl)benzyl Chloride |
939-99-1 | >97.0%(GC) | 25g |
¥580.00 | 2024-04-15 | |
TRC | T790580-25g |
4-Trifluoromethylbenzyl Chloride |
939-99-1 | 25g |
$345.00 | 2023-05-17 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | T471A-1g |
4-Trifluoromethylbenzyl Chloride |
939-99-1 | 98% | 1g |
¥33.0 | 2023-04-08 | |
TRC | T790580-1g |
4-Trifluoromethylbenzyl Chloride |
939-99-1 | 1g |
$69.00 | 2023-05-17 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD40963-100g |
1-(Chloromethyl)-4-(trifluoromethyl)benzene |
939-99-1 | 98% | 100g |
¥656.0 | 2024-04-17 | |
Fluorochem | 007610-5g |
4-(Trifluoromethyl)benzyl chloride |
939-99-1 | 98% | 5g |
£12.00 | 2022-02-28 | |
Fluorochem | 007610-100g |
4-(Trifluoromethyl)benzyl chloride |
939-99-1 | 98% | 100g |
£102.00 | 2022-02-28 |
4-Trifluoromethylbenzyl Chloride Production Method
Production Method 1
Production Method 2
Reaction Conditions
1.1 Reagents: Thionyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane ; 0 °C; 1 h, 0 °C → rt
Reference
- Nickel-catalyzed reductive benzylation of tertiary alkyl halides with benzyl chlorides and chloroformatesOrganic Chemistry Frontiers, 2021, 8(12), 2944-2948,
Production Method 3
Reaction Conditions
1.1 Reagents: Thionyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane ; 0 °C; 1 h, rt
Reference
- Cu-Catalyzed Suzuki-Miyaura reactions of primary and secondary benzyl halides with arylboronatesChemical Communications (Cambridge, 2014, 50(75), 11060-11062,
Production Method 4
Reaction Conditions
1.1 Reagents: Thionyl chloride ; 0 °C; 5 min, 0 °C; 0 °C → 70 °C; 1 h, 70 °C
1.2 Reagents: Sodium bicarbonate ; basified
1.2 Reagents: Sodium bicarbonate ; basified
Reference
- Triazole derivative and its preparation method, application in preparation of pesticide for preventing or treating crop diseases or regulating plant growth, World Intellectual Property Organization, , ,
Production Method 5
Reaction Conditions
1.1 Reagents: 1,1,3,3-Tetramethyldisiloxane , Cupric chloride Catalysts: Gallium chloride Solvents: 1,2-Dichloroethane ; 5 h, rt
Reference
- Gallium-Catalyzed Reductive Chlorination of Carboxylic Acids with Copper(II) ChlorideJournal of Organic Chemistry, 2014, 79(21), 10619-10623,
Production Method 6
Reaction Conditions
Reference
- Structural development studies of PPARs ligands based on tyrosine scaffoldEuropean Journal of Medicinal Chemistry, 2015, 89, 817-825,
Production Method 7
Reaction Conditions
1.1 Reagents: Dichlorodiphenylmethane Catalysts: Iron chloride (FeCl3) Solvents: Chloroform ; 1 h, rt
Reference
- Ferric(III) Chloride Catalyzed Halogenation Reaction of Alcohols and Carboxylic Acids Using α,α-DichlorodiphenylmethaneOrganic Letters, 2018, 20(8), 2468-2471,
Production Method 8
Reaction Conditions
1.1 Reagents: Chlorosuccinimide Catalysts: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone , N-Hydroxyphthalimide Solvents: Acetonitrile ; 16 h, 80 °C
Reference
- N-Hydroxyphthalimide/benzoquinone-catalyzed chlorination of hydrocarbon C-H bond using N-chlorosuccinimideOrganic & Biomolecular Chemistry, 2019, 17(13), 3403-3408,
Production Method 9
Reaction Conditions
1.1 Reagents: Thionyl chloride Solvents: Dichloromethane ; 1 - 4 h, rt
Reference
- Structure-guided optimization of 1H-imidazole-2-carboxylic acid derivatives affording potent VIM-Type metallo-β-lactamase inhibitorsEuropean Journal of Medicinal Chemistry, 2022, 228,,
Production Method 10
Reaction Conditions
Reference
- Preparation of nitrogenous heterocyclic compounds as hyperlipemia remedies, World Intellectual Property Organization, , ,
Production Method 11
Reaction Conditions
1.1 Reagents: Dimethylacetamide , Thionyl chloride Solvents: Dichloromethane ; cooled; 45 min, 25 °C
1.2 Reagents: Water Solvents: Dichloromethane ; cooled
1.2 Reagents: Water Solvents: Dichloromethane ; cooled
Reference
- An efficient dimethylacetamide-promoted conversion of alcohols to alkyl chloridesYouji Huaxue, 2016, 36(1), 137-142,
Production Method 12
Production Method 13
Production Method 14
Reaction Conditions
1.1 Reagents: Titanium tetrachloride , Ammonia borane Solvents: Diethyl ether , 1,2-Dichloroethane ; 0 °C; 1 min, 0 °C; 24 h, reflux; rt → 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 0 °C
Reference
- Balancing Lewis Acidity and Carbocation Stability for the Selective Deoxyhalogenation of Aryl Carbonyls and CarbinolsOrganic Letters, 2023, 25(25), 4650-4655,
Production Method 15
Production Method 16
Production Method 17
Production Method 18
Production Method 19
Reaction Conditions
Reference
- 4-Trifluoromethylbenzyl chloride: Preparation, kinetics and mechanism of its change into bis(4-trifluoromethylbenzyl) ether in alkaline dioxane-water mediaEgyptian Journal of Chemistry, 1994, 37(2), 123-30,
4-Trifluoromethylbenzyl Chloride Raw materials
- [4-(trifluoromethyl)phenyl]methanol
- 4-(Trifluoromethyl)benzoic acid
- 1-methyl-4-(trifluoromethyl)benzene
4-Trifluoromethylbenzyl Chloride Preparation Products
4-Trifluoromethylbenzyl Chloride Related Literature
-
László Szabó,Sari Imanishi,Naohiro Kawashima,Rina Hoshino,Kenji Takada,Daisuke Hirose,Takayuki Tsukegi,Kazuaki Ninomiya,Kenji Takahashi RSC Adv. 2018 8 22729
-
Jonathan D. Bell,John A. Murphy Chem. Soc. Rev. 2021 50 9540
-
Meghan G. Sullivan,Gregory E. Sokolow,Eric T. Jensen,Matthew R. Crawley,Samantha N. MacMillan,Timothy R. Cook Dalton Trans. 2023 52 338
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Recommended suppliers
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:939-99-1)4-(三氟甲基)苄基氯

Purity:99%
Quantity:25KG,200KG,1000KG
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